2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, it’s worth noting that thiazole derivatives, which this compound is a part of, have been synthesized via various methods. For instance, a novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH .
Molecular Structure Analysis
The molecular structure of this compound involves several key components, including a furan ring, an oxadiazole ring, a thiazole ring, and a phenyl ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications .
Scientific Research Applications
Carcinogenicity and Toxicological Studies
Carcinogenicity studies have been conducted on various 5-nitrofurans with heterocyclic substituents, revealing significant findings regarding tumor incidences in rats. While this compound directly is not mentioned, similar structures have been evaluated for their carcinogenic potential, highlighting the importance of understanding the biological impacts of such chemical entities (Cohen et al., 1975).
Synthesis and Characterization of Energetic Materials
The synthesis and characterization of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives for use as insensitive energetic materials provide insights into the chemical properties and stability of oxadiazole compounds. These findings contribute to the development of safer and more effective energetic materials (Yu et al., 2017).
Antimicrobial and Anticancer Activities
Research has demonstrated the synthesis and antimicrobial evaluation of various 2,5-disubstituted 1,3,4-oxadiazole compounds, including those with acetamide derivatives. These studies are vital for identifying new compounds with potential antimicrobial properties, providing a foundation for further drug development and therapeutic applications (Gul et al., 2017).
Synthesis of Pharmaceutical Scaffolds
Functionally substituted 1,2,5-oxadiazole 2-oxides (furoxans) and their derivatives have been explored for their pharmaceutical applications. These compounds are considered promising candidates for treating neglected diseases, demonstrating the versatility of oxadiazole compounds in medicinal chemistry (Epishina et al., 2022).
Antibacterial Agents
The synthesis of derivatives based on 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide as antibacterial agents exemplifies the application of oxadiazole compounds in developing new antibacterial treatments. These studies underscore the potential of such compounds to serve as bases for antibiotics (Ramalingam et al., 2019).
Future Directions
Thiazole derivatives, including this compound, have a wide range of biological activities and are contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs . Therefore, they continue to be a focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions .
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S2/c22-14(10-26-17-21-20-15(24-17)13-7-4-8-23-13)19-16-18-12(9-25-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIHYNRTHOAGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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